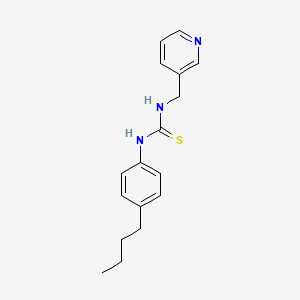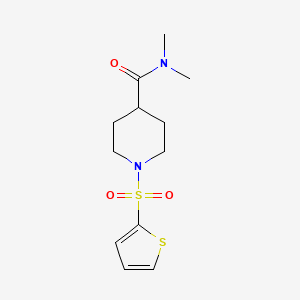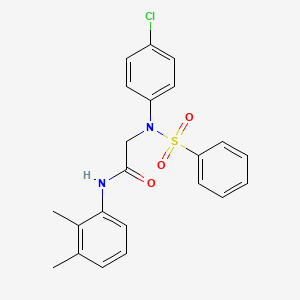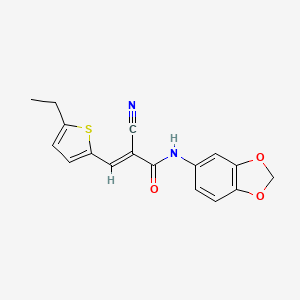![molecular formula C15H17N5O2S B4583054 2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)
2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines and derivatives has been explored through solution phase parallel synthesis. These methodologies have led to the discovery of highly active and selective antagonists, demonstrating the versatility and potential of this chemical scaffold in synthesizing complex molecules with significant biological activity (Ivachtchenko et al., 2010).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including those incorporating the 1,2,4-triazolo moiety and a 4-piperidinyl linker, has been elucidated through methods like X-ray crystallography. Such studies have confirmed the molecular architecture of these compounds and have laid the groundwork for understanding their interaction mechanisms at the molecular level (Nan Wu et al., 2023).
Chemical Reactions and Properties
Research into the reactivity and chemical properties of triazolo-annelated quinazolines reveals that these compounds can undergo various chemical transformations, including thionation, chlorination, and reactions with multifunctional nucleophiles. These reactions enable the synthesis of a wide range of derivatives, showcasing the compound's versatility (R. Al-Salahi, 2010).
Physical Properties Analysis
The synthesis and detailed characterization of these compounds provide insights into their physical properties. Through the synthesis processes and subsequent purification, researchers can deduce the physical properties such as solubility, melting points, and stability of the compounds. This information is crucial for developing applications for these molecules in various scientific fields.
Chemical Properties Analysis
The chemical properties of 2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline derivatives, including their reactivity, potential as ligands for various receptors, and their antimicrobial activity, have been a subject of investigation. These studies contribute to a deeper understanding of the compound's utility in developing new therapeutic agents or materials with unique properties (C. Mustazza et al., 2006).
Scientific Research Applications
Antimicrobial Activity
Compounds with structural similarities to 2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline have shown promising antimicrobial properties. For instance, newly synthesized methylsulfanyl-triazoloquinazoline derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeast and fungi such as Candida albicans and Aspergillus niger (Al-Salahi et al., 2013). Additionally, novel sulfonamides carrying a biologically active quinazoline nucleus were synthesized, exhibiting bacterial growth inhibition comparable to the reference drug ampicillin (Ghorab et al., 2013).
Cytotoxicity and Anti-Inflammatory Activity
Research on 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives has uncovered their cytotoxic effects against hepatocellular and colon carcinoma cells. Some compounds exhibited high cytotoxicity, while others showed promise as multi-potent anti-inflammatory agents, affecting inflammatory mediators like nitric oxide and tumor necrosis factor-α (Al-Salahi et al., 2013).
Synthesis and Chemical Reactivity
The synthesis of [1,2,4]triazolo-annelated quinazolines and their derivatives has been a significant area of research, focusing on the development of novel synthetic pathways and the investigation of their chemical reactivity. This includes the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids (Al-Salahi, 2010).
Molecular Modeling and Drug Design
Molecular modeling techniques have been employed to design novel compounds with potential antimicrobial and anti-inflammatory properties. For example, the synthesis and molecular modeling of novel sulfonamides featuring a biologically active quinazoline nucleus highlighted the application of LigandScout-generated pharmacophore models for inhibiting bacterial growth (Ghorab et al., 2013).
properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-23(21,22)19-8-6-11(7-9-19)14-17-15-12-4-2-3-5-13(12)16-10-20(15)18-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKXEDDNOUSCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN3C=NC4=CC=CC=C4C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[1,5-c]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)

![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)


![N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)
![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)
![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)
![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)
![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)
![1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4583046.png)


![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)